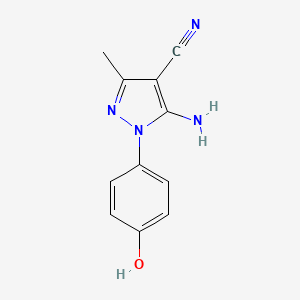
tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a benzylcarbamate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be done by reacting the intermediate compound with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of tert-Butyl 2-amino-5-(trifluoromethyl)benzylcarbamate.
Substitution: Formation of various substituted benzylcarbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and nitro groups.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-nitrobenzylcarbamate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
tert-Butyl 2-amino-5-(trifluoromethyl)benzylcarbamate:
tert-Butyl 2-nitro-5-methylbenzylcarbamate: The trifluoromethyl group is replaced with a methyl group, affecting its chemical stability and biological activity.
Uniqueness
tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate is unique due to the combination of its functional groups. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H15F3N2O4 |
|---|---|
Peso molecular |
320.26 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-nitro-5-(trifluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(19)17-7-8-6-9(13(14,15)16)4-5-10(8)18(20)21/h4-6H,7H2,1-3H3,(H,17,19) |
Clave InChI |
HVNVCFCZEKHUEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)



![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)
![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)
![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)



